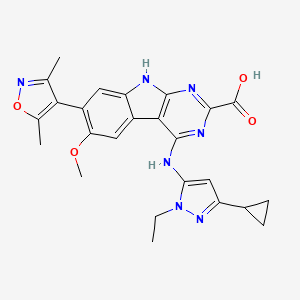
PROTAC BET-binding moiety 1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PROTAC BET 结合部分 1 是用于合成高亲和力 BET 抑制剂的关键中间体。BET 蛋白,包括 BRD2、BRD3、BRD4 和 BRDT,是表观遗传“阅读器”,在调节基因转录中起着至关重要的作用。PROTAC 或蛋白水解靶向嵌合体,是异双功能分子,旨在通过劫持泛素-蛋白酶体系统来降解目标蛋白。 近年来,这项技术已成为一种新型的治疗范式 .
准备方法
合成路线和反应条件: PROTAC BET 结合部分 1 的合成涉及多个步骤,包括制备目标蛋白结合部分、连接体和 E3 泛素连接酶结合部分。 合成路线通常涉及使用点击化学,这使得能够在接近生理条件下高效且选择性地组装不同的组分 .
工业生产方法: PROTAC BET 结合部分 1 的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件,以确保高产率和纯度。 该化合物通常以固体形式保存在 -20°C 下,以确保长期稳定性 .
化学反应分析
反应类型: PROTAC BET 结合部分 1 会发生各种化学反应,包括取代和点击化学反应。 点击化学,尤其是铜催化的叠氮化物-炔烃环加成反应 (CuAAC),通常用于组装 PROTAC 分子的不同组分 .
常用试剂和条件: PROTAC BET 结合部分 1 合成中常用的试剂包括叠氮化物、炔烃和铜催化剂。 反应通常在温和条件下进行,以保持官能团的完整性 .
主要产物: 这些反应形成的主要产物是完全组装的 PROTAC 分子,包括 BET 结合部分、连接体和 E3 泛素连接酶结合部分 .
科学研究应用
PROTAC BET 结合部分 1 具有广泛的科学研究应用。在化学领域,它用于研究 BET 蛋白的降解及其在基因转录中的作用。在生物学领域,它用于研究基因表达的调控以及 BET 蛋白在各种细胞过程中的作用。在医学领域,PROTAC BET 结合部分 1 正在探索作为治疗癌症和其他疾病的潜在治疗剂。 在工业领域,它用于开发新药和治疗策略 .
作用机制
PROTAC BET 结合部分 1 通过与目标 BET 蛋白和 E3 泛素连接酶形成三元复合物来发挥作用。该复合物促进目标蛋白的泛素化,导致其随后被蛋白酶体降解。 BET 蛋白的降解破坏了它们在基因转录中的作用,从而调节基因表达和细胞过程 .
相似化合物的比较
类似化合物: 与 PROTAC BET 结合部分 1 类似的化合物包括其他靶向 BET 蛋白的 PROTAC,例如 MZ1 和 ARV-771。 这些化合物也利用泛素-蛋白酶体系统来降解 BET 蛋白 .
独特性: PROTAC BET 结合部分 1 独特的特点是其对 BET 蛋白的亲和力高,并能选择性地降解这些蛋白。 这种选择性使得能够以最小的脱靶效应靶向调节基因表达,使其成为有希望的治疗应用候选药物 .
生物活性
PROTACs (Proteolysis Targeting Chimeras) represent a novel class of therapeutics that induce targeted protein degradation. The BET-binding moiety 1 is a key component in the design of PROTACs aimed at degrading Bromodomain and Extra-Terminal (BET) proteins, which are implicated in various cancers, particularly castration-resistant prostate cancer (CRPC). This article reviews the biological activity of PROTAC BET-binding moiety 1, focusing on its mechanism of action, experimental findings, and potential therapeutic applications.
PROTACs function by linking a ligand for a target protein to an E3 ubiquitin ligase ligand, facilitating the formation of a ternary complex that leads to ubiquitination and subsequent proteasomal degradation of the target protein. In the case of this compound, it binds specifically to BET proteins such as BRD2, BRD3, and BRD4, promoting their degradation through the VHL (von Hippel-Lindau) E3 ligase pathway .
Binding Affinity and Degradation Efficiency
Research has shown that PROTACs utilizing BET-binding moiety 1 exhibit high binding affinity for BET bromodomains. For instance, ARV-771, a derivative incorporating this moiety, demonstrated potent degradation of BET proteins in cellular models. The degradation was rapid and effective at low nanomolar concentrations, with significant inhibition of downstream signaling pathways associated with cancer progression .
Table 1: Summary of Binding Affinities and Degradation Potency
| Compound | Target Protein | Binding Affinity (Kd) | Degradation Efficacy | Cellular Model |
|---|---|---|---|---|
| ARV-771 | BRD4 | Low nM | High | CRPC Cell Lines |
| HPP-9 | BRD2/BRD3/BRD4 | Low nM | Moderate | NIH-3T3 Cells |
| ARV-766 | BRD4 | None | Marginal | Control |
Prostate Cancer
A pivotal study demonstrated that treatment with ARV-771 resulted in significant tumor growth inhibition in mouse models of CRPC. The study highlighted that targeted degradation of BET proteins led to cell death in cultured prostate cancer cells. This suggests that PROTACs can effectively combat tumors that are resistant to conventional therapies .
Hedgehog Pathway Inhibition
Another investigation explored the use of HPP-9, a PROTAC targeting BET bromodomains. It was found to degrade BRD2, BRD3, and BRD4 efficiently in NIH-3T3 cells. The study confirmed that this degradation was dependent on the formation of the ternary complex with CRBN and was crucial for inhibiting the Hedgehog signaling pathway, a pathway often dysregulated in cancer .
属性
IUPAC Name |
4-[(5-cyclopropyl-2-ethylpyrazol-3-yl)amino]-7-(3,5-dimethyl-1,2-oxazol-4-yl)-6-methoxy-9H-pyrimido[4,5-b]indole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N7O4/c1-5-32-19(10-16(30-32)13-6-7-13)27-23-21-14-9-18(35-4)15(20-11(2)31-36-12(20)3)8-17(14)26-22(21)28-24(29-23)25(33)34/h8-10,13H,5-7H2,1-4H3,(H,33,34)(H2,26,27,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSICVZUZCUHARI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2CC2)NC3=NC(=NC4=C3C5=CC(=C(C=C5N4)C6=C(ON=C6C)C)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N7O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














